molecular formula C14H7F3N2O2 B5605288 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B5605288
M. Wt: 292.21 g/mol
InChI Key: XLCNSHJRTTUPNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo[3,4-c]pyridine derivatives involves multiple steps, including the formation of the core heterocyclic structure followed by functionalization at specific positions on the ring. A key intermediate for synthesizing novel derivatives, such as 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione, involves alkylation and the use of Mannich bases, highlighting the versatility in modifying the core structure to introduce different substituents, including the trifluoromethyl group (Wójcicka et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]pyridine derivatives can significantly influence their chemical and physical properties. For instance, the introduction of a trifluoromethyl group can affect the molecule's electronic distribution, enhancing its lipophilicity and potentially its reactivity. Structural determinations are often confirmed through spectroscopic methods such as NMR, HSQC, HMBC, and high-resolution mass spectrometry (ESI – HRMS), as seen in the synthesis of pyrrolidine-2,3-dione derivatives (Nguyen & Dai, 2023).

Chemical Reactions and Properties

The chemical reactivity of 2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives can be explored through various reactions, such as acylation, which is a key step in the synthesis of related compounds. The acylation process, often facilitated by Lewis acids, allows for the introduction of acyl groups at strategic positions, further modifying the compound's properties for specific applications (Jones et al., 1990).

Future Directions

The research into new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, including “2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione”, is ongoing . The aim is to discover new compounds with potential analgesic and sedative activity . Therefore, future directions may include further synthesis and testing of these compounds, as well as exploration of their potential therapeutic applications.

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2/c15-14(16,17)8-2-1-3-9(6-8)19-12(20)10-4-5-18-7-11(10)13(19)21/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNSHJRTTUPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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